molecular formula C18H12ClN3O2 B12525418 7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one CAS No. 832102-31-5

7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one

Cat. No.: B12525418
CAS No.: 832102-31-5
M. Wt: 337.8 g/mol
InChI Key: FQBRCNWQFPWNAY-UHFFFAOYSA-N
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Description

“7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. For this specific compound, the synthesis might involve:

    Starting Materials: Anthranilic acid derivative, 2-methyl-1-oxo-1lambda~5~-quinoline.

    Reaction Conditions: The reaction might be carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors might also be explored for more efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Halogen substitution reactions might occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

Chemistry

In chemistry, this compound might be studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, quinazolinone derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, these compounds might be investigated for their potential as therapeutic agents in treating various diseases.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for quinazolinone derivatives often involves interaction with specific enzymes or receptors in biological systems. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a simpler structure.

    Chloroquinoline: A related compound with a chloro group on the quinoline ring.

    Methylquinoline: A compound with a methyl group on the quinoline ring.

Uniqueness

The unique combination of functional groups in “7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one” might confer distinct biological activities and reactivity compared to its simpler analogs.

Properties

CAS No.

832102-31-5

Molecular Formula

C18H12ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

7-chloro-3-(2-methyl-1-oxidoquinolin-1-ium-6-yl)quinazolin-4-one

InChI

InChI=1S/C18H12ClN3O2/c1-11-2-3-12-8-14(5-7-17(12)22(11)24)21-10-20-16-9-13(19)4-6-15(16)18(21)23/h2-10H,1H3

InChI Key

FQBRCNWQFPWNAY-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(C=C1)C=C(C=C2)N3C=NC4=C(C3=O)C=CC(=C4)Cl)[O-]

Origin of Product

United States

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